7-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethoxy)ethoxy)heptanoic acid
Overview
Description
7-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethoxy)ethoxy)heptanoic acid is a useful research compound. Its molecular formula is C24H29N3O9 and its molecular weight is 503.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cross-linking Reagent : This compound is used as a heterobifunctional cross-linking reagent in the synthesis of short polyoxyethylene-based compounds. It's particularly applied to the coupling of peptides to liposomes, a technique relevant in drug delivery and other biochemical applications (Frisch, Boeckler, & Schuber, 1996).
Anti-inflammatory Activity : Derivatives of this compound have shown promising anti-inflammatory activity in both in-vitro and in-vivo models, indicating its potential use in developing anti-inflammatory drugs (Nikalje, 2014).
Proteinase Detection : It's related to compounds like 7-amino-4-(trifluoromethyl)coumarin, which serve as novel fluorescent markers for the sensitive detection of proteinases, crucial in biochemical studies and diagnostics (Bissell, Mitchell, & Smith, 1980).
Pharmaceutical Intermediate : It's a potential intermediate in the synthesis of various pharmacologically active compounds, including atorvastatin, a widely used cholesterol-lowering medication (Zhou et al., 2011).
Anticoagulant Synthesis : This compound is an important intermediate in the synthesis of the anticoagulant apixaban, highlighting its role in creating life-saving medications (Wang et al., 2017).
Aminopeptidase N Inhibitor : N-substituted-2,6-dioxopiperidin derivatives, related to this compound, have shown activity as aminopeptidase N inhibitors, indicating potential therapeutic applications (Xu Wen-fang, 2011).
Constituent of Biologically Active Peptides : It's also found in biologically active marine peptides, suggesting its significance in natural products and potential therapeutic uses (Yoshino, Tokairin, & Konno, 2017).
Properties
IUPAC Name |
7-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]heptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O9/c28-18-10-9-17(22(32)26-18)27-23(33)15-6-5-7-16(21(15)24(27)34)25-19(29)14-36-13-12-35-11-4-2-1-3-8-20(30)31/h5-7,17H,1-4,8-14H2,(H,25,29)(H,30,31)(H,26,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXYFBNBOJXGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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